2-Fluoro-4-iodo-3-methylbenzonitrile
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Overview
Description
2-Fluoro-4-iodo-3-methylbenzonitrile is an organic compound with the molecular formula C8H5FIN It is a derivative of benzonitrile, where the benzene ring is substituted with fluorine, iodine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodo-3-methylbenzonitrile typically involves multi-step organic reactions. One common method is the halogenation of 3-methylbenzonitrile, followed by fluorination and iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
For example, a typical synthetic route might involve:
Halogenation: Starting with 3-methylbenzonitrile, a halogenation reaction is performed using a halogenating agent such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Fluorination: The halogenated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Iodination: Finally, the fluorinated compound is iodinated using iodine and a suitable oxidizing agent like silver(I) oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodo-3-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine and iodine atoms.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: The iodine atom makes it suitable for coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-4-iodo-3-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Fluoro-4-iodo-3-methylbenzonitrile exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-iodobenzonitrile: Similar structure but lacks the methyl group.
3-Iodo-4-methylbenzonitrile: Similar structure but lacks the fluorine atom.
2-Fluoro-3-iodo-4-methylbenzonitrile: Similar structure but different substitution pattern.
Uniqueness
2-Fluoro-4-iodo-3-methylbenzonitrile is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The combination of fluorine, iodine, and a methyl group provides a distinct set of chemical and physical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C8H5FIN |
---|---|
Molecular Weight |
261.03 g/mol |
IUPAC Name |
2-fluoro-4-iodo-3-methylbenzonitrile |
InChI |
InChI=1S/C8H5FIN/c1-5-7(10)3-2-6(4-11)8(5)9/h2-3H,1H3 |
InChI Key |
XJFDGENYEVVOHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)C#N)I |
Origin of Product |
United States |
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